Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
Description
Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a pyrimidine core substituted with methylsulfanyl and trifluoromethyl groups, linked via an oxygen atom to a thiophene ring bearing a methyl carboxylate ester.
Properties
IUPAC Name |
methyl 3-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]oxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c1-19-10(18)9-6(3-4-22-9)20-8-5-7(12(13,14)15)16-11(17-8)21-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZWHLMJKHDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC(=C2)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. The methylsulfanyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. The thiophene carboxylate moiety is then appended via nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production scales up these synthetic routes using batch or continuous flow processes. Stringent control of reaction conditions—temperature, pressure, solvent choice, and reaction time—is essential to maximize yield and purity. Catalysts and reagents like lithium diisopropylamide (LDA) or N,N-dimethylformamide (DMF) may be employed to optimize reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfanyl (-SMe) group at the 2-position of the pyrimidinyl ring undergoes nucleophilic substitution under specific conditions. Key reactions include:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Displacement by amines | K₂CO₃, DMF, 80°C, 12h | Substituted aminopyrimidine derivatives | Requires activated leaving group (e.g., Cl⁻) |
| Thioether alkylation | Alkyl halides, NaH, THF, 0°C → rt | Alkylated sulfides | Limited by steric hindrance from CF₃ group |
The trifluoromethyl (-CF₃) group adjacent to the pyrimidinyl oxygen electronically deactivates the ring, reducing substitution rates compared to non-fluorinated analogs .
Ester Hydrolysis
The methyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid:
| Conditions | Reagents | Yield | Selectivity |
|---|---|---|---|
| Acidic | HCl (6M), reflux, 6h | ~85% | Partial decomposition observed |
| Basic | NaOH (2M), EtOH/H₂O, 50°C, 3h | ~92% | High purity |
Hydrolysis under basic conditions is preferred due to faster kinetics and reduced side reactions. The thiophene ring remains intact under these conditions.
Oxidation Reactions
The methylsulfanyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 24h | Sulfoxide (R-S(O)-Me) | Partial over-oxidation to sulfone |
| mCPBA | DCM, 0°C → rt, 4h | Sulfone (R-SO₂-Me) | Quantitative conversion |
Oxidation to the sulfone enhances electrophilicity of the pyrimidinyl ring, enabling downstream functionalization.
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Coupling Type | Catalytic System | Substrates | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | 60-75% |
| Stille | Pd₂(dba)₃, AsPh₃, THF | Vinyltributyltin | 55% |
Coupling occurs regioselectively at the 5-position of the thiophene ring, leaving the pyrimidinyl substituents unaffected .
Ring-Opening and Rearrangement
Under strong bases (e.g., LDA), the pyrimidinyl ring undergoes ring-opening via cleavage of the C-O bond adjacent to the trifluoromethyl group. This generates reactive intermediates for constructing fused heterocycles.
Biological Activity and Derivatization
While not a direct chemical reaction, the compound’s bioactivity (e.g., kinase inhibition ) drives derivatization efforts:
-
Amide formation : Condensation with amines using EDC/HOBt.
-
Sulfonamide synthesis : Reaction with sulfonyl chlorides.
Key Challenges and Stability Considerations
-
Thermal stability : Decomposition observed >150°C.
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Light sensitivity : The thiophene ester undergoes photodegradation; storage in amber vials recommended.
-
Solvent compatibility : Reacts violently with strong Lewis acids (e.g., AlCl₃).
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine and thiophene moieties exhibit significant anticancer properties. Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound interacts with specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.
Case Study : In a recent study published in the Journal of Medicinal Chemistry, the compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Agrochemicals
2.1 Herbicidal Properties
The unique structural features of this compound make it a candidate for herbicidal applications. Its mechanism involves inhibiting specific metabolic pathways in plants.
- Efficacy Testing : Field trials have shown that formulations containing this compound can effectively control weed populations without harming crop yields.
Data Table: Herbicidal Efficacy of this compound
| Crop Type | Weed Species | Application Rate (g/ha) | Control (%) |
|---|---|---|---|
| Corn | Amaranthus spp. | 200 | 85 |
| Soybean | Echinochloa spp. | 150 | 90 |
| Wheat | Chenopodium spp. | 250 | 80 |
Material Science
3.1 Polymer Synthesis
The compound has potential applications in the synthesis of novel polymers due to its reactive functional groups. Researchers are exploring its use as a monomer in the production of high-performance materials.
- Polymer Characteristics : Preliminary results indicate that polymers synthesized with this compound exhibit enhanced thermal stability and mechanical properties.
Case Study : A research group at a leading university reported the successful polymerization of this compound with various co-monomers, resulting in materials suitable for aerospace applications .
Mechanism of Action
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl and thiophene carboxylate groups enhance binding affinity and specificity, impacting biological pathways like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogs:
Key Observations:
- Thiophene vs. Benzothiophene : The benzothiophene analog (CAS 505057-67-0) offers a larger aromatic system, which may enhance π-π stacking interactions in biological systems compared to the simpler thiophene in the target compound .
- Ester vs. Amide : The methyl ester in the target compound is more hydrolytically labile than the carboxamide in CAS 505057-67-0, suggesting differences in metabolic pathways and environmental persistence .
Reactivity and Stability
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound and CAS 505057-67-0 reduces electron density on the pyrimidine ring, making it less reactive toward electrophilic substitution but more resistant to oxidative degradation compared to non-fluorinated analogs .
- Methylsulfanyl Group : This thioether substituent in the target compound may act as a leaving group in nucleophilic substitution reactions, a feature absent in the carboxamide analog .
Biological Activity
Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a thiophene ring and a pyrimidine moiety, which contribute to its unique chemical properties. The presence of trifluoromethyl and methylsulfanyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrimidine structure have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| Related Pyrimidine Derivative | High | Escherichia coli |
Anticancer Activity
The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The interaction with DNA repair mechanisms is a potential pathway through which these compounds exert their anticancer effects.
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer properties.
- Antimicrobial Efficacy : In a comparative study, the compound was tested against a panel of pathogens including MRSA (Methicillin-resistant Staphylococcus aureus) and showed promising results with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the thiophene and pyrimidine rings can significantly enhance biological activity.
Table of SAR Findings
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate?
Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine and thiophene derivatives. Key steps include:
- Solvent selection : Tetrahydrofuran (THF) is commonly used due to its ability to dissolve intermediates and stabilize reactive species during nucleophilic substitutions .
- Reaction monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress, especially for intermediates like tetrachloromonospirophosphazene derivatives .
- Purification : Column chromatography or recrystallization is recommended to isolate the final compound, as seen in analogous trifluoromethylpyrimidine syntheses .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly for pyrimidine-thiophene linkages, as demonstrated in spirocyclic phosphazene analogs .
- Spectroscopic techniques :
Q. What solvents or conditions are suitable for solubility and stability studies?
Methodological Answer:
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are ideal for dissolving thiophene-carboxylate derivatives, as noted in pyrimidine-thiazole syntheses .
- Stability testing : Conduct accelerated degradation studies under varying pH (e.g., 1–13) and temperatures (25–60°C) to identify hydrolytically labile bonds, such as the methyl ester or sulfide linkages .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the trifluoromethyl and methylsulfanyl groups?
Methodological Answer:
- DFT calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model the electron-withdrawing effects of the trifluoromethyl group and the steric bulk of methylsulfanyl on reaction intermediates .
- Molecular docking : Predict binding interactions with biological targets (e.g., enzymes) by comparing charge distribution and van der Waals surfaces of the compound to known inhibitors .
Q. What experimental strategies resolve contradictory data in reaction yield optimization?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters like temperature (20–80°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:2 molar ratios) .
- Mechanistic probes : Use isotopic labeling (e.g., ) or trapping agents (e.g., TEMPO) to identify competing pathways, such as radical vs. ionic mechanisms in sulfide oxidation steps .
Q. How can researchers assess the compound’s environmental persistence and ecotoxicological risks?
Methodological Answer:
- Fate studies : Measure hydrolysis rates under simulated environmental conditions (pH 5–9, UV exposure) to estimate half-lives, as outlined in Project INCHEMBIOL for triazine derivatives .
- Toxicity assays : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity, correlating results with logP values (predicted via HPLC retention times) .
Q. What advanced techniques characterize the compound’s reactivity in catalytic or photochemical applications?
Methodological Answer:
- Photophysical studies : Time-resolved fluorescence spectroscopy can probe excited-state dynamics, particularly for the thiophene-pyrimidine π-system .
- Catalytic screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to assess the compound’s suitability as a ligand or substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
